5-Amino-2-methylphenol, also known as 4-amino-2-hydroxytoluene (AHT), is a highly versatile substituted aminophenol characterized by the presence of an amino group, a phenolic hydroxyl group, and a methyl group on a single aromatic ring. In industrial procurement, it is primarily valued as an oxidative coupler in dye formulations and as a rigid, electron-rich building block for advanced polymer synthesis. The synergistic directing effects of its substituents strongly activate specific ring positions for electrophilic attack, making it a highly predictable precursor. Compared to unsubstituted aminophenols, the addition of the methyl group enhances molecular rigidity, alters oxidation kinetics, and improves the thermal stability of its downstream derivatives, making it a critical selection for high-performance thermosets, functional additives, and controlled-rate colorants [1].
Substituting 5-amino-2-methylphenol with generic aminophenols (such as m-aminophenol) or other common couplers (like resorcinol) fundamentally alters both process kinetics and final product performance. In oxidative coupling applications, its specific steric and electronic profile yields a reaction rate that is strictly intermediate between the rapid coupling of resorcinol and the slower kinetics of m-aminophenol [1]. A generic substitution will therefore disrupt the timed color development in multi-component dye systems. Furthermore, in polymer and additive synthesis, replacing this compound with unmethylated analogs sacrifices the enhanced lattice energy and π-electron delocalization provided by the methyl group, leading to inferior thermal decomposition thresholds and reduced efficacy in downstream applications such as cold flow improvers or antioxidant modifiers [2].
In oxidative dye formulations, the reaction rate of the coupler with monoimines dictates the final color development and process time. Kinetic studies demonstrate that 5-amino-2-methylphenol exhibits a coupling reactivity intermediate between resorcinol and m-aminophenol. Specifically, the reactivity order is resorcinol > 5-amino-2-methylphenol > 2,4-diaminoanisole > m-aminophenol. This intermediate reactivity allows formulators to achieve controlled, stable color development without the rapid, harder-to-control kinetics of resorcinol or the sluggishness of m-aminophenol [1].
| Evidence Dimension | Relative coupling reactivity towards monoimines |
| Target Compound Data | Higher reactivity than m-aminophenol, lower than resorcinol |
| Comparator Or Baseline | Resorcinol (highest) and m-aminophenol (lowest) |
| Quantified Difference | Reactivity rank: Resorcinol > 5-Amino-2-methylphenol > m-Aminophenol |
| Conditions | Oxidative coupling with primary intermediates at pH 9-9.5 |
Enables precise control over the rate of color formation and shade matching in commercial oxidative dye manufacturing.
5-Amino-2-methylphenol is an effective precursor for synthesizing robust Schiff base modifiers for epoxy resins. When condensed with 5-methoxy-2-hydroxybenzaldehyde, the resulting monomer exhibits an endothermic melting point of 153.69 °C and a high thermal decomposition onset of 263.39 °C. This thermal robustness is attributed to the electron-donating methyl group, which enhances molecular rigidity and lattice energy compared to unsubstituted aminophenol derivatives[1].
| Evidence Dimension | Thermal decomposition temperature (TGA) |
| Target Compound Data | Breakdown temperature of 263.39 °C |
| Comparator Or Baseline | Unmodified or standard low-temperature epoxy modifiers |
| Quantified Difference | Sustains structural integrity up to >260 °C |
| Conditions | Thermogravimetric Analysis (TGA) of the derived Schiff base |
Critical for procuring precursors intended for high-temperature polyimide or advanced epoxy thermoset applications.
Derivatives of 5-amino-2-methylphenol demonstrate potent free radical scavenging capabilities, making the compound a valuable building block for dual-function (structural and antioxidant) materials. In DPPH radical scavenging assays, a 5-amino-2-methylphenol-derived Schiff base achieved an IC50 of 10.92 ± 0.80 µg/mL. This performance is quantitatively comparable to the industry-standard antioxidant Trolox, which showed an IC50 of 9.71 ± 0.46 µg/mL under identical conditions [1].
| Evidence Dimension | DPPH radical scavenging IC50 |
| Target Compound Data | 10.92 ± 0.80 µg/mL |
| Comparator Or Baseline | Trolox (9.71 ± 0.46 µg/mL) |
| Quantified Difference | Only 1.21 µg/mL difference in IC50 (statistically similar efficacy) |
| Conditions | DPPH assay in methanol |
Justifies the procurement of this specific aminophenol for synthesizing active additives where built-in oxidative resistance is required.
Beyond traditional dye and polymer applications, 5-amino-2-methylphenol serves as a highly effective precursor for cold flow improvers. When its Schiff base derivative is incorporated into a B50D50 biodiesel-diesel blend at a concentration of 3000 ppm, Differential Scanning Calorimetry (DSC) reveals a significant depression in the crystallization temperature. The modified blend crystallizes at -12.48 °C, compared to -9.27 °C for the untreated control blend, demonstrating strong low-temperature processability enhancement[1].
| Evidence Dimension | Crystallization temperature of B50D50 blend |
| Target Compound Data | -12.48 °C (with 3000 ppm additive) |
| Comparator Or Baseline | Untreated control blend (-9.27 °C) |
| Quantified Difference | 3.21 °C reduction in crystallization temperature |
| Conditions | DSC analysis of B50D50 biodiesel blend |
Provides a measurable processability advantage for industrial buyers formulating winter-grade biofuels or low-temperature lubricants.
Due to its intermediate coupling reactivity—faster than m-aminophenol but slower than resorcinol—5-amino-2-methylphenol is the optimal coupler for multi-component oxidative dye systems. It allows manufacturers to precisely tune the rate of color development and achieve stable, reproducible shades without the risk of premature or runaway oxidation [1].
The compound's ability to form highly rigid, thermally stable derivatives (withstanding temperatures >260 °C) makes it an excellent monomer or modifier for advanced thermosets. It is particularly suited for aerospace, automotive, or electronics applications where standard epoxy resins require enhanced thermal lattice energy without compromising structural integrity [2].
Because its derivatives exhibit near-Trolox radical scavenging efficacy, 5-amino-2-methylphenol is highly recommended for synthesizing functional additives. It is ideal for integration into polymers, coatings, or fuel blends where the material must simultaneously provide structural modification and long-term resistance to oxidative degradation [2].
The proven ability of its Schiff base derivatives to significantly depress the crystallization temperature of B50D50 biodiesel blends makes this compound a valuable precursor for the petrochemical and biofuel industries. It is the right choice for formulating additives designed to improve the low-temperature handling and processability of fuels [2].
Irritant;Environmental Hazard